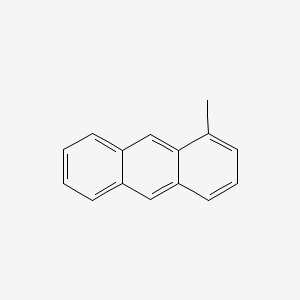
1-Methylanthracene
Cat. No. B1217907
Key on ui cas rn:
610-48-0
M. Wt: 192.25 g/mol
InChI Key: KZNJSFHJUQDYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06750311B1
Procedure details


10-(hydroxymethyl)-9-((methylamino)methyl)anthracene (0.800 g, 3.18 mmol) and K2CO3 (0.56 g, 4.05 mmol) were taken up in 15 mL acetonitrile. A solution of 2,2-dimethylpropane-1,3-diyl(o-(bromomethyl)phenyl)boronate 3 (1.00 g, 3.44 mmol) in 5 mL acetonitrile was added and the mixture was refluxed under nitrogen for 24 h. The mixture was filtered hot on a sintered-glass frit and upon cooling, a yellow solid precipitated. The resulting solid was triturated with acetonitrile/water (4:1, v/v), filtered on a sintered-glass frit and vacuum dried to yield 11 as a bright yellow solid (0.632 g, 51.6% yield): 1H NMR (300.13 MHz, CD3OD) δ2.58 (s, 3H), 4.58 (s, 2H), 5.22 (s, 2H), 5.61 (s, 2H), 7.62 (m, 6H), 7.80 (m, 2H), 8.18 (m, 2H), 8.58 (m, 2H); 13C-{1H} NMR (75.4 MHz, CD3OD) δ136.9, 136.2, 135.9, 132.9, 132.7, 131.4, 129.9, 128.3, 127.1, 126.8, 126.5, 124.9, 124.1, 63.8, 57.1, 50.9, 40.7.
Name
10-(hydroxymethyl)-9-((methylamino)methyl)anthracene
Quantity
0.8 g
Type
reactant
Reaction Step One


[Compound]
Name
2,2-dimethylpropane-1,3-diyl(o-(bromomethyl)phenyl)boronate
Quantity
1 g
Type
reactant
Reaction Step Three



Name
Yield
51.6%
Identifiers


|
REACTION_CXSMILES
|
OC[C:3]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](CNC)=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[CH:8]2.[C:20]([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:20][C:11]1[C:16]2[C:15](=[CH:10][C:9]3[C:4]([CH:3]=2)=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:14]=[CH:13][CH:12]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
10-(hydroxymethyl)-9-((methylamino)methyl)anthracene
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=C2C=CC=CC2=C(C2=CC=CC=C12)CNC
|
Step Two
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
[Compound]
|
Name
|
2,2-dimethylpropane-1,3-diyl(o-(bromomethyl)phenyl)boronate
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed under nitrogen for 24 h
|
|
Duration
|
24 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered hot on a sintered-glass frit
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a yellow solid precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was triturated with acetonitrile/water (4:1
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
v/v), filtered on a sintered-glass frit and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=CC2=CC3=CC=CC=C3C=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.632 g | |
| YIELD: PERCENTYIELD | 51.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
